molecular formula C9H14N2O B1376720 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one CAS No. 1342027-45-5

1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one

Cat. No.: B1376720
CAS No.: 1342027-45-5
M. Wt: 166.22 g/mol
InChI Key: PBCHIHKMHFDAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Propan-2-yl)-1H-pyrazol-3-yl]propan-2-one is a synthetic organic compound belonging to the pyrazole chemical class. Pyrazole derivatives are versatile intermediates and core structures in medicinal chemistry and materials science . Researchers value these compounds for developing new pharmacological agents; various pyrazole derivatives have been documented in scientific literature for their potential biological activities, which can include anticancer and antimicrobial properties . Furthermore, substituted pyrazoles serve as key ligands in catalysis, forming complexes with metals like copper that can exhibit catalytic activity in oxidation reactions . The propan-2-yl (isopropyl) group attached to the pyrazole nitrogen is a common feature in biologically active molecules and can influence the compound's lipophilicity and metabolic stability . This product is intended for research and development purposes in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1-propan-2-ylpyrazol-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)11-5-4-9(10-11)6-8(3)12/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHIHKMHFDAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation and Alkylation

The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, hydrazine derivatives react with β-diketones or β-ketoesters to form pyrazole rings.

  • According to a process described in patent literature, pyrazole intermediates can be prepared via Suzuki coupling reactions involving pyrazole boronic acid esters and aryl halides, catalyzed by palladium complexes under mild conditions.

  • Selective N-alkylation at the N-1 position with isopropyl groups can be achieved by using isopropyl halides or suitable alkylating agents under controlled conditions to avoid over-alkylation or substitution at other positions.

Introduction of Propan-2-one (Acetyl) Group

  • The propan-2-one moiety at the 3-position can be introduced by acylation reactions, such as Friedel-Crafts acylation or via condensation of pyrazole derivatives with acetylating agents.

  • Alternatively, the pyrazole ring can be constructed from precursors already bearing the acetyl group, for example, by using acetyl-substituted β-diketones in the initial cyclization step.

Specific Synthetic Route Example

A detailed synthetic route adapted from patent EP3280710B1 and related literature includes:

Step Reaction Type Reagents/Conditions Outcome
1 Suzuki Coupling 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, 4-bromo-2-chlorobenzonitrile, Pd catalyst, Na2CO3, THF-water Formation of substituted pyrazole intermediate
2 Deprotection and Acid Treatment 10% HCl in ethanol Conversion to pyrazole derivative with free NH
3 Base Treatment & Precipitation NaOH, methanol, water Isolation of pyrazole compound with acetyl group
4 N-Alkylation Isopropylation under Mitsunobu reaction conditions (triphenylphosphine, DIAD, THF or EtOAc) Introduction of isopropyl group at N-1 position

This multi-step process yields the target compound with high purity and overall yield around 84.5%.

Research Findings and Optimization

  • The Suzuki coupling step is optimized by using low palladium catalyst loading (0.5–2 mol%), reducing cost and palladium contamination in the final product.

  • Use of biphasic solvent systems (e.g., acetonitrile-water) facilitates easy isolation of intermediates without cumbersome distillation steps.

  • The Mitsunobu reaction is preferred for selective N-alkylation at room temperature, providing better control and avoiding side reactions.

  • The final purification involves activated carbon treatment and filtration to remove impurities, followed by precipitation to yield crystalline product.

Comparative Table of Preparation Parameters

Parameter Conditions/Details Remarks
Catalyst Pd(PPh3)2Cl2 or Pd(OAc)2 Low loading (0.6–0.8 mol%) preferred
Solvent THF-water, THF-toluene-water, or acetonitrile-water Biphasic systems improve isolation
Base Sodium carbonate or NaOH Used in Suzuki and precipitation steps
Alkylation method Mitsunobu reaction (triphenylphosphine, DIAD) Room temperature, selective N-alkylation
Purification Activated carbon treatment, filtration, precipitation Ensures removal of palladium residues and impurities
Overall yield ~84.5% High yield with optimized steps

Alternative and Supporting Synthetic Insights

  • Literature on pyrazole derivatives synthesis (e.g., synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol) demonstrates the utility of slow solvent evaporation for crystal growth but also highlights the importance of solvent choice in synthesis and purification.

  • Improved processes for related pyrazole ketones involve controlled addition of hydrazine to β-dicarbonyl precursors under cooled conditions to avoid side reactions and maximize yield.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The propan-2-one moiety undergoes typical ketone reactions, including nucleophilic additions and condensations.

Key Reactions:

Reaction Type Reagents/Conditions Product Source
Hydrazone FormationHydrazine hydrate, ethanol, Δ1-[1-(Propan-2-yl)-1H-pyrazol-3-yl]propan-2-one hydrazone
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°CTertiary alcohol derivatives
ReductionNaBH₄/EtOH or LiAlH₄/ether1-[1-(Propan-2-yl)-1H-pyrazol-3-yl]propan-2-ol

Mechanistic Insights :

  • Hydrazone formation proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration .

  • Grignard additions yield tertiary alcohols, with regioselectivity influenced by steric hindrance from the pyrazole ring .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes substitution reactions at electron-rich positions (C4/C5), directed by the electron-donating isopropyl group.

Documented Modifications:

Reaction Type Reagents/Conditions Product Source
NitrationHNO₃/H₂SO₄, 0–5°C3-(Propan-2-yl)-5-nitro-1H-pyrazol-1-ylpropan-2-one
HalogenationCl₂/FeCl₃ or Br₂/AlCl₃Halo-substituted derivatives
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, ΔBiaryl-functionalized pyrazoles

Key Findings :

  • Nitration at C5 is favored due to the isopropyl group’s +I effect .

  • Suzuki coupling enables the introduction of aryl groups at C4, enhancing π-conjugation for material science applications .

Condensation and Cyclization Reactions

The ketone participates in cyclocondensation reactions to form fused heterocycles.

Examples:

Reaction Type Reagents/Conditions Product Source
Knorr Pyrazole SynthesisNH₂NH₂, HCl, EtOH, ΔBipyrazole derivatives
Michael AdditionAcrylonitrile, Et₃N, ethanol3-Cyanoethyl-substituted analogs

Notable Observations :

  • Cyclocondensation with hydrazines forms pyrazolo-pyrimidine hybrids, as seen in analogous systems .

  • Michael addition to α,β-unsaturated carbonyls expands the molecule’s utility in medicinal chemistry .

Functional Group Interconversion

The ketone group is amenable to oxidation or reduction, altering reactivity.

Transformations:

Reaction Type Reagents/Conditions Product Source
OxidationKMnO₄/H⁺Carboxylic acid (limited due to steric hindrance)
Reductive AminationNH₃, H₂/PdSecondary amine derivatives

Challenges :

  • Oxidation of the acetone group is sterically hindered by the pyrazole ring, leading to low yields .

Biological Activity and Pharmacological Relevance

  • Antimicrobial activity : Pyrazole-thiazolidinone hybrids show efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Enzyme inhibition : Analogous compounds inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one has been explored for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that compounds in this class may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Agrochemicals

The compound has potential applications in the development of agrochemicals. Pyrazole derivatives have been studied for their herbicidal and fungicidal properties, providing a basis for developing new agricultural products that are effective against pests while being environmentally friendly.

Material Science

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties. Its incorporation can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Analytical Chemistry

The compound can serve as a reference standard in analytical methods such as chromatography and mass spectrometry. Its distinct chemical properties allow for precise identification and quantification in complex mixtures.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Applications

Research on the herbicidal activity of pyrazole compounds revealed that this compound exhibited effective control over specific weed species. Field trials demonstrated its efficacy compared to traditional herbicides, indicating its potential use in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Hydrophilic Groups: The hydroxyl group in 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one increases solubility, making it more suitable for aqueous formulations. Lipophilic Groups: The isopropyl substituent in the target compound and its analogues may enhance membrane permeability, a critical factor in drug bioavailability.
  • Synthetic Accessibility :

    • The one-step synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one using Al₂O₃ demonstrates a scalable route for complex pyrazole derivatives, contrasting with the multi-step processes required for dihydropyrazolines .
  • Biological Activity :

    • Pyrazoline derivatives (e.g., dihydro-pyrazole in ) are frequently associated with antimicrobial and antitumor activities due to their ability to interact with cellular enzymes or DNA.
    • The nitrile-containing analogue may serve as a precursor for further functionalization, such as conversion to carboxylic acids or amines.

Biological Activity

1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one, a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with propan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are optimized for yield and purity, often utilizing techniques like distillation or recrystallization for purification .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that some derivatives demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound exhibited cytotoxic effects at concentrations as low as 6.25 µM, indicating its potency in inhibiting cancer cell viability. Mechanistic studies suggest that it may interact with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), thereby inducing apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, including those involved in inflammation and cancer progression.
  • Receptor Modulation : It may interact with receptors related to growth factor signaling, influencing cellular proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 6.25 µM, with molecular docking studies revealing strong binding affinities to proteins involved in cancer progression such as AKT and CDK4 .

Case Study 2: Anti-inflammatory Potential

Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6), suggesting its potential use in managing inflammatory conditions .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
1-(pyridin-2-yl)propan-2-oneAntimicrobial, anticancerExhibits similar enzyme inhibition
ThiopropamineCNS stimulantDifferent mechanism involving neurotransmitter modulation

Q & A

Q. What established synthetic routes are used to prepare 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one in medicinal chemistry?

Methodological Answer: A common route involves coupling 3-acetyl-1H-pyrazole-5-carboxylic acid (VIII) with intermediates like (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (VII) using T3P (1-propanephosphonic acid cyclic anhydride) as a coupling agent. Reaction conditions include cooling to 5–10°C, DIPEA as a base, and DCM as the solvent. Post-reaction purification via chromatography ensures product isolation .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer: High-resolution techniques are critical:

  • HPLC (95% purity threshold) for quantifying impurities .
  • NMR (1H/13C) to confirm substituent positions on the pyrazole ring.
  • X-ray crystallography (e.g., SHELX refinement) for absolute configuration determination, particularly when stereocenters are present .

Q. What biological activities are reported for pyrazol-3-yl derivatives, and how are they assayed?

Methodological Answer: Pyrazoline derivatives exhibit antitumor, antimicrobial, and AR antagonism. In vitro assays include:

  • Cell viability assays (e.g., MTT) for antitumor activity.
  • Microbroth dilution for antimicrobial testing.
  • Radioligand displacement assays to measure AR binding affinity .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Store at 2–8°C in airtight containers.
  • Avoid dust generation; wash hands post-handling .

Advanced Research Questions

Q. How can coupling reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer: Key parameters include:

  • Temperature control : Maintaining 5–10°C during T3P addition reduces undesired acylations.
  • Stoichiometry : A 1.1:1 molar ratio of T3P to amine intermediate (VII) minimizes unreacted starting material.
  • Solvent choice : DCM enhances solubility of intermediates, improving reaction homogeneity .

Q. What strategies resolve discrepancies between computational models and crystallographic data for structural elucidation?

Methodological Answer:

  • SHELXL refinement : Adjusts positional/thermal parameters to fit experimental electron density maps.
  • Twinned data analysis : SHELXE can deconvolute overlapping reflections in cases of crystal twinning.
  • DFT calculations : Compare optimized geometries (e.g., dihedral angles) with X-ray results to identify modeling inaccuracies .

Q. How does space group assignment impact structural interpretation in crystallography?

Methodological Answer: Incorrect space groups (e.g., P1 vs. P21/c) lead to misinterpretation of symmetry elements and molecular packing. Use PLATON/ADDSYM to check for missed symmetry and Rint values to validate assignments. For example, a low Rint (<5%) supports correct space group choice .

Q. What challenges arise in quantifying AR binding affinity, and how are they addressed?

Methodological Answer:

  • Nonspecific binding : Use blocking agents (e.g., bovine serum albumin) to reduce background noise.
  • Lipophilicity-driven artifacts : Include control compounds with similar logP values to distinguish specific binding.
  • Data normalization : Express results as % inhibition relative to reference antagonists (e.g., enzalutamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.